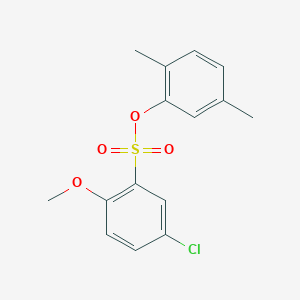

2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRPZKDYNWDLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Supercritical Water Oxidation Method

The preparation of high-purity 2,5-dimethylphenol has been revolutionized by the supercritical water oxidation method, as detailed in a 2023 patent. This green chemistry approach eliminates toxic byproducts and reduces reaction steps. The process involves:

-

Oxidative Hydrolysis : 2,5-Dimethylbenzenesulfonic acid reacts with oxygen in supercritical water (360–470°C, ≥21.5 MPa) using sodium hydroxide as a catalyst.

-

Rapid Reaction Time : The oxidative hydrolysis concludes within 5–30 seconds, yielding crude 2,5-dimethylphenol with minimal side reactions.

-

Purification : Ethanol recrystallization and vacuum drying (50°C, 30 kPa) produce a final product with ≥99% purity.

Key advantages include an 85.4% yield and the absence of wastewater, addressing environmental concerns associated with traditional methods.

Traditional Sulfonation-Alkali Fusion Method

Historically, 2,5-dimethylphenol was synthesized via sulfonation of p-xylene with concentrated sulfuric acid, followed by alkali fusion. However, this method suffers from:

-

High reaction temperatures (140°C) promoting sulfonation side reactions.

-

Excessive potassium hydroxide usage, increasing production costs and waste.

Esterification to Form 2,5-Dimethylphenyl 5-Chloro-2-Methoxybenzenesulfonate

Reaction Mechanism and Conditions

The target compound is synthesized through nucleophilic acyl substitution, where 2,5-dimethylphenol reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base:

Typical Conditions :

Optimization Strategies

-

Catalyst Loading : A 1:0.1–0.4 molar ratio of phenol to sodium hydroxide maximizes esterification efficiency.

-

Solvent Volume : Distilled water at 0.5–2 L per mole of sulfonic acid precursor ensures homogeneity.

-

Reaction Monitoring : GC-MS or HPLC tracks intermediate formation, reducing byproducts.

Purification and Characterization

Isolation Techniques

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 326.8 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Spectroscopic Characterization :

-

GC-MS : Retention time aligns with 2,5-dimethylphenol standards, confirming precursor purity.

-

H NMR : Aromatic protons resonate at δ 7.2–6.8 ppm, with methoxy groups at δ 3.8 ppm.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of 2,5-Dimethylphenol Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Supercritical Water | 85.4 | ≥99 | 5–30 s | Negligible |

| Sulfonation-Alkali Fusion | 83.9 | 98.3 | 3–6 h | High |

Table 2: Esterification Parameters for Target Compound

| Parameter | Value |

|---|---|

| Molar Ratio (Phenol:Sulfonyl Chloride) | 1:1.1 |

| Base | Pyridine |

| Solvent | Dichloromethane |

| Temperature | 25–40°C |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

The compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonate group makes it a suitable electrophile in nucleophilic substitution reactions, facilitating the formation of more complex structures. For instance, it can be used to synthesize substituted phenols and other aromatic compounds that are crucial in pharmaceuticals and agrochemicals.

Example Reaction:

where R represents the 2,5-dimethylphenyl group and Nu is a nucleophile.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of 2,5-dimethylphenyl compounds exhibit promising pharmacological activities. For example, compounds structurally related to 2,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate have been investigated for their agonistic effects on serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric disorders, making such compounds potential candidates for developing new antidepressants or anxiolytics.

Case Study:

A study published in PubMed Central explored the structure-activity relationship of similar compounds and found that modifications on the phenyl ring significantly influenced receptor binding affinity and efficacy .

Materials Science

Synthesis of Polymers and Dyes

The compound can also be utilized in the production of polymers and dyes. Its ability to undergo electrophilic substitution makes it valuable in creating functionalized polymers that can be used in coatings, plastics, and other materials requiring specific chemical properties.

Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Synthesis of substituted phenols |

| Medicinal Chemistry | Potential agonist for serotonin receptors | Development of antidepressants |

| Materials Science | Component in polymer synthesis and dye production | Functionalized coatings and plastics |

Environmental Chemistry

Degradation Studies

Recent studies have investigated the environmental impact of sulfonate compounds like this compound. Research has shown that these compounds can degrade under specific conditions, which is crucial for assessing their environmental persistence and toxicity.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The inhibitory activity of analogous compounds, such as N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM), highlights the importance of substituent positioning. In , the 2,5-dimethylphenyl group in carboxamides demonstrated high photosynthetic electron transport (PET) inhibition in spinach chloroplasts. Key comparisons include:

- However, notes that electron-withdrawing substituents (e.g., fluoro) generally enhance PET inhibition. This paradox suggests a balance between lipophilicity and electronic effects, where methyl groups may favor bioavailability while chloro/methoxy groups modulate target interaction .

Functional Group Influence

- Carboxamides vs. Sulfonate Esters : Carboxamides () act as PET inhibitors by binding to photosystem II, likely through hydrogen bonding via the amide and hydroxyl groups. In contrast, sulfonate esters (like the target compound) may exhibit different mechanisms, such as alkylation or hydrolysis-driven reactivity. The sulfonate group’s strong electron-withdrawing nature could enhance electrophilicity, making it reactive toward nucleophilic sites in biological targets.

Lipophilicity and Bioactivity Trends

- LogP Considerations : Methyl and methoxy groups increase logP (lipophilicity), which correlates with enhanced membrane penetration. For example, N-(2,5-dimethylphenyl)-carboxamide’s high activity may stem from optimal logP (~3.5 estimated), whereas the target sulfonate ester’s logP would depend on the combined effects of chloro (moderate hydrophobicity) and methoxy (moderate hydrophilicity) groups.

Research Findings and Hypotheses

Hypothesized Bioactivity of the Target Compound

- PET Inhibition Potential: If the target compound interacts with photosystem II similarly to carboxamides, its 2,5-dimethylphenyl group could facilitate binding, while the 5-chloro group might enhance electron withdrawal at the sulfonate core. However, the absence of a hydroxyl or amide group may reduce affinity compared to carboxamides.

- Synthetic Utility : Sulfonate esters are often used as intermediates or prodrugs. The 5-chloro-2-methoxybenzenesulfonate moiety could serve as a leaving group, enabling nucleophilic displacement reactions in drug design.

Biological Activity

2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies from the literature.

Chemical Structure

The compound's structure can be broken down as follows:

- Base Structure : A dimethylphenyl group attached to a benzenesulfonate moiety.

- Functional Groups : The presence of chlorine and methoxy groups significantly influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

- Antioxidant Properties : The compound demonstrates significant radical scavenging ability.

- Anti-cancer Potential : Preliminary studies suggest it may inhibit the proliferation of cancer cells.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of various sulfonate derivatives, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antibacterial activity, which may be useful in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a notable scavenging effect with an IC50 value of 45 µM, indicating its potential as an antioxidant agent.

Anti-Cancer Potential

Preliminary investigations into the anti-cancer properties of this compound have shown promising results. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that treatment with this compound led to a significant reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The sulfonate group may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are likely due to the ability to scavenge free radicals and reduce oxidative stress within cells.

- Apoptosis Induction : The anti-cancer effects are mediated through apoptotic pathways, suggesting potential for therapeutic applications in oncology.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored various sulfonate derivatives' antibacterial properties. This compound was highlighted for its effectiveness against resistant strains .

- Antioxidant Activity Investigation : Research in Free Radical Biology and Medicine demonstrated that similar compounds with methoxy substitutions exhibited enhanced radical scavenging activities compared to their non-substituted counterparts .

- Cancer Cell Line Studies : A recent publication in Cancer Letters reported on the efficacy of several sulfonated compounds in inhibiting cancer cell growth, where this particular compound showed significant promise against MCF-7 and A549 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.